4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline
Description
4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
4-[2-(4-nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3/c27-19-8-12-21(13-9-19)33-22-14-15-23-24(16-22)29-25(17-4-2-1-3-5-17)26(28-23)18-6-10-20(11-7-18)30(31)32/h1-16H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZAWGRKGZPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium borohydride (NaBH4), hydrazine (N2H4).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction of the nitro group: results in the formation of 4-[2-(4-aminophenyl)-3-phenylquinoxalin-6-yl]oxyaniline.
Substitution reactions: can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with DNA, proteins, and enzymes, leading to various cellular effects . For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenyl group and exhibit significant biological activities.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Another nitrogen-containing heterocycle with notable biological activities.
Uniqueness: 4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
